12-Bromododecane-1-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
12-bromododecane-1-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25BrS/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h14H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIVVUUQQAXEMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCBr)CCCCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of 12 Bromododecane 1 Thiol
Advanced Synthetic Pathways for ω-Haloalkanethiols
The preparation of ω-haloalkanethiols, such as 12-bromododecane-1-thiol, often requires methodologies that can selectively introduce a thiol group in the presence of a halogen.
One-Pot Synthesis Strategies for Thiol Derivatives from Bromoalkanes
One-pot synthesis offers an efficient and cost-effective approach for preparing thiols from their corresponding halides. amazonaws.com This method circumvents the need for isolating intermediate products, thereby reducing reaction time and material usage. amazonaws.com A common strategy involves the direct conversion of an alkyl halide to the corresponding thiol. For instance, the reaction can be carried out using potassium thioacetate (B1230152) as an inexpensive thiol source. amazonaws.com This process is applicable to a range of alkyl halides, including straight-chain, branched, or cyclic variations. amazonaws.com
The classical route to alkanethiols often involves the formation and subsequent hydrolysis of a thioacetate intermediate. amazonaws.com While effective, this two-step process can be time-consuming. amazonaws.com The one-pot approach streamlines this by combining both steps in a single reaction vessel. This improved methodology has been shown to be significantly faster than traditional methods, with some one-pot procedures being 6 to 24 times quicker and yielding over 90% of the desired product. amazonaws.com
Microwave-Assisted Reaction Protocols for Enhanced Efficiency
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reaction rates and improving yields. amazonaws.comresearchgate.net This technique utilizes microwave energy to provide uniform and rapid heating, which can significantly reduce reaction times from hours or even days to just minutes. amazonaws.com In the synthesis of thiols from alkyl halides, microwave irradiation can drive the reaction to completion much faster than conventional heating methods. amazonaws.com
For example, the synthesis of 1-dodecanethiol (B93513) from 1-bromododecane (B92323) using a one-pot, microwave-assisted method with potassium thioacetate in methanol (B129727) has been achieved in 60 minutes, producing a high-purity product. amazonaws.com The optimization of microwave parameters, such as temperature, is crucial for achieving high yields. It was found that for the synthesis of 1-dodecanethiol, a temperature of 120°C was optimal. amazonaws.com This rapid and efficient method represents a significant improvement over traditional synthetic routes. amazonaws.com
| Reaction Parameter | Optimized Condition |
| Reactant | 1-bromododecane |
| Thiol Source | Potassium thioacetate |
| Solvent | Methanol |
| Microwave Temperature | 120°C |
| Reaction Time | 60 minutes |
| Product Purity | >96% |
Alternative Halogenation and Thiolation Approaches
Beyond the direct conversion of bromoalkanes, other methods for introducing halogen and thiol functionalities exist. Halogenation of alkanes can be achieved through free radical substitution reactions, typically using elemental chlorine or bromine in the presence of UV light or heat. byjus.comucalgary.ca However, these reactions can sometimes lead to a mixture of products, making them less suitable for the synthesis of specific isomers. libretexts.org More selective and greener halogenation methods have been developed, utilizing reagents like N-halosuccinimide or oxidative halogenation in the presence of alkali halogen salts to avoid the use of toxic elemental halogens. researchgate.net
For thiolation, an alternative to using thioacetate is the use of sodium thiosulfate (B1220275) to form an intermediate S-alkylthiosulfate, also known as a Bunte salt. thieme-connect.dersc.org These Bunte salts can then be hydrolyzed under acidic conditions to yield the corresponding thiol. thieme-connect.dersc.org This method is advantageous as Bunte salts are often crystalline, odorless, and easy to handle solids. rsc.orgsciencemadness.org
Precursor Chemistry and Derivatization
The properties and availability of precursor molecules are fundamental to the successful synthesis of this compound.
Exploration of 1-Bromododecane and Related Bromo-Alkane Precursors
1-Bromododecane is a key precursor in the synthesis of this compound. innospk.com This colorless to pale yellow liquid is primarily synthesized through the reaction of 1-dodecanol (B7769020) with hydrobromic acid or sodium bromide, where the hydroxyl group is substituted by a bromine atom. innospk.comchemicalbook.com Other methods include the reaction of 1-dodecanol with phosphorus tribromide. chemicalbook.com 1-Bromododecane serves as an excellent alkylating agent due to its long alkyl chain and the reactive bromine atom, allowing for the introduction of the dodecyl group into various molecules through nucleophilic substitution reactions. innospk.com
The reactivity of bromo-alkanes in nucleophilic substitution reactions is a cornerstone of their utility in synthesis. They are part of a broader class of alkylating agents that include other alkyl halides (chlorides, iodides), alcohols, and activated alcohols. thieme-connect.de
| Precursor | Synthesis Method | Key Properties |
| 1-Bromododecane | Reaction of 1-dodecanol with HBr or NaBr | Alkylating agent, introduces dodecyl group |
| Bromo-alkanes (general) | Halogenation of alkanes | Substrates for nucleophilic substitution |
Thiosulfate Ligand Precursors in Alkane Thiol Synthesis
The use of sodium thiosulfate to create S-alkylthiosulfates (Bunte salts) from alkyl halides is a well-established method for preparing thiols. rsc.orgsciencemadness.orgmyttex.net This approach is particularly valuable as it avoids the use of malodorous thiols as starting materials. sciencemadness.org The Bunte salts themselves are typically stable, crystalline solids with little to no odor. rsc.orgsciencemadness.org
The synthesis of the Bunte salt is a nucleophilic substitution reaction where the thiosulfate anion displaces the halide from the alkyl halide. rsc.orgmdpi.com The subsequent step to obtain the thiol is the acidic hydrolysis of the Bunte salt. thieme-connect.dersc.org This two-step process, starting from an alkyl halide and sodium thiosulfate, provides a reliable and often high-yielding route to alkanethiols. thieme-connect.de The reaction of 1-bromododecane with sodium thiosulfate would proceed to form S-dodecylthiosulfate, which can then be hydrolyzed to yield dodecanethiol. This methodology can be adapted for the synthesis of ω-haloalkanethiols by starting with a dihaloalkane.
Functional Group Interconversion and Selective Transformations
The construction of this compound is often achieved through a multi-step synthetic sequence that begins with a readily available precursor, 1,12-dodecanediol (B52552). This process highlights the principles of selective functionalization, where one functional group is manipulated while the other is either protected or remains inert, followed by the transformation of the second functional group.
A primary pathway for the synthesis of this compound involves the initial selective monobromination of 1,12-dodecanediol to yield 12-bromo-1-dodecanol (B1266633). This transformation is a critical step that leverages the subtle differences in reactivity of the two hydroxyl groups or controls the stoichiometry of the reagents. One established method for the monobromination of α,ω-diols involves the use of aqueous hydrogen bromide (HBr) in an organic solvent. The selectivity of this reaction can be influenced by factors such as reaction time, temperature, and the solvent system employed. For instance, heating diols with HBr in toluene (B28343) has been demonstrated to produce ω-bromoalkanols in high yields.
The subsequent and final step in the synthesis is the conversion of the remaining hydroxyl group in 12-bromo-1-dodecanol into a thiol group. This functional group interconversion is a pivotal transformation in the synthesis of this compound. Several methods are available for the conversion of alcohols to thiols, with a common and effective approach being the reaction with thiourea (B124793). This method typically proceeds through the formation of a stable intermediate, an isothiouronium salt, which is subsequently hydrolyzed to yield the desired thiol.
The reaction of an alcohol with thiourea is often facilitated by first converting the hydroxyl group into a better leaving group, such as a tosylate. The tosylate of 12-bromo-1-dodecanol can then be reacted with thiourea, followed by hydrolysis to furnish this compound. Isothiouronium salts are advantageous as they are often crystalline, air-stable, and odorless, making them convenient to handle and purify.
Monobromination of 1,12-dodecanediol: Selective reaction of one hydroxyl group with a brominating agent to form 12-bromo-1-dodecanol.
Activation of the remaining hydroxyl group (optional but common): Conversion of the hydroxyl group in 12-bromo-1-dodecanol to a good leaving group, such as a tosylate.
Thiolation: Reaction of the activated intermediate with a thiolating agent, such as thiourea, to form an isothiouronium salt, followed by hydrolysis to yield this compound.
The following data tables provide an overview of the typical reaction conditions and expected outcomes for these key transformations, based on established methodologies for similar compounds.
Table 1: Synthesis of 12-bromo-1-dodecanol from 1,12-dodecanediol
| Precursor | Reagents | Solvent | Reaction Conditions | Product | Yield (%) |
| 1,12-Dodecanediol | 48% aq. HBr | Toluene | Reflux | 12-bromo-1-dodecanol | 80-95 |
Table 2: Synthesis of this compound from 12-bromo-1-dodecanol
| Precursor | Reagents | Solvent | Reaction Conditions | Intermediate | Product | Overall Yield (%) |
| 12-bromo-1-dodecanol | 1. TsCl, Pyridine2. Thiourea3. NaOH(aq) | Dichloromethane (step 1), Ethanol (step 2 & 3) | 0°C to rt (step 1), Reflux (step 2), Reflux (step 3) | 12-Bromododecyl tosylate, S-(12-bromododecyl)isothiouronium salt | This compound | 70-85 |
These functional group interconversions and selective transformations are fundamental in the field of organic synthesis and are crucial for preparing bifunctional molecules like this compound, which are valuable in materials science, particularly for the formation of self-assembled monolayers on metal surfaces. The ability to selectively manipulate functional groups at the termini of long alkyl chains allows for the precise engineering of surface properties.
Supramolecular Chemistry and Confined Reactivity of 12 Bromododecane 1 Thiol
Investigation of Reaction Kinetics within Nanoconfined Environments
The intramolecular cyclization of long-chain bifunctional molecules like 12-bromododecane-1-thiol is often challenging in bulk solution due to unfavorable entropic factors that favor competing intermolecular side reactions, such as polymerization. researchgate.net Supramolecular capsules can overcome these challenges by encapsulating a single guest molecule, thereby promoting intramolecular processes by enforcing a high effective molarity. researchgate.net
Research on analogous long-chain α,ω-haloalkane thiols has demonstrated that deep-cavity cavitands can self-assemble into dimeric capsules capable of encapsulating these substrates in aqueous solution. uniroma1.itresearchgate.net The hydrophobic interior of the capsule drives the sequestration of the nonpolar alkyl chain from the surrounding water, forcing the guest molecule into a folded, pre-organized conformation that places its reactive termini—the thiol and the bromo group—in close proximity. uniroma1.it This pre-organization is a key factor in accelerating the subsequent intramolecular cyclization reaction.
The cyclization of ω-haloalkane thiols to form macrocyclic thioethers has been studied within both positively and negatively charged supramolecular capsules. uniroma1.itresearchgate.net The reaction is initiated by the addition of a base, such as sodium hydroxide (B78521), which deprotonates the thiol group to form the more reactive thiolate. The resulting nucleophilic attack of the thiolate on the electrophilic carbon bearing the bromine atom leads to the formation of a cyclic thioether. uniroma1.it Within the capsule, this reaction proceeds quantitatively, following apparent first-order kinetics. uniroma1.it
The electrostatic potential field (EPF) within a charged supramolecular capsule has a profound impact on the kinetics of the cyclization of encapsulated guests. acs.orgnih.gov Studies on α,ω-haloalkane thiols within yoctoliter-scale nanospaces have revealed dramatic rate accelerations in positively charged capsules compared to negatively charged ones. uniroma1.itresearchgate.net For a molecule structurally similar to this compound, such as a 14-carbon chain bromoalkanethiol, the macrocyclization reaction was observed to be thousands of times faster in a positively charged capsule than in a negatively charged one. uniroma1.itresearchgate.net
The following table illustrates the conceptual effect of the host capsule's charge on the rate constant of cyclization for an ω-bromoalkanethiol.
| Host Capsule | Guest Molecule | Relative Rate Constant (k_rel) |
| Positively Charged | ω-Bromoalkanethiol | High |
| Negatively Charged | ω-Bromoalkanethiol | Low |
| Neutral (Bulk Solution) | ω-Bromoalkanethiol | Very Low |
This is an interactive data table based on principles described in the literature. uniroma1.itresearchgate.net
The acceleration of chemical reactions in confined environments is often attributed to the stabilization of the reaction's transition state (TS) relative to the ground state. libretexts.org For the intramolecular SN2 cyclization of this compound, the transition state involves a partial negative charge on the incoming nucleophile (thiolate) and the outgoing leaving group (bromide), with a delocalized charge across the S-C-Br moiety.
| Parameter | Positively Charged Capsule | Negatively Charged Capsule |
| ΔG‡ (Activation Energy) | Low | High |
| ΔH‡ (Enthalpy of Activation) | Significantly Lowered | Less Affected |
| ΔS‡ (Entropy of Activation) | Similar | Similar |
This interactive table summarizes the thermodynamic activation parameters for cyclization in charged capsules, based on findings for analogous systems. uniroma1.it
Host-Guest Interactions and Molecular Recognition Phenomena
The entire process of confined reactivity is predicated on the principles of host-guest chemistry, which involves the specific, non-covalent binding of a guest molecule (this compound) within a host molecule (the supramolecular capsule). wikipedia.org The primary driving force for the encapsulation of the long alkyl chain of this compound in an aqueous environment is the hydrophobic effect. researchgate.net This effect drives the nonpolar guest into the hydrophobic cavity of the host to minimize the disruption of the hydrogen-bonding network of the surrounding water molecules.
Once inside the host, van der Waals forces between the alkyl chain of the guest and the interior walls of the capsule contribute to the stability of the host-guest complex. nih.gov The specific size, shape, and chemical nature of the host's cavity lead to molecular recognition, allowing the host to selectively bind guests that are complementary to its internal environment. This binding is a dynamic equilibrium process between the free and encapsulated states. wikipedia.org The ability of the host to not only bind the substrate but also to stabilize the transition state of its subsequent transformation is a hallmark of supramolecular catalysis. springernature.com
Fabrication and Characterization of Self Assembled Monolayers Sams Utilizing 12 Bromododecane 1 Thiol Derivatives
Principles of Thiol-Based Self-Assembly on Noble Metal Surfaces
The formation of SAMs is a thermodynamically favorable process driven by specific interactions between the molecular components and the substrate. For alkanethiols on noble metals, this process results in crystalline-like monolayers that can impart a wide range of chemical functionalities to the surface. The key components of a SAM-forming molecule are an anchoring group that binds to the surface, a spacer or linker (like an alkyl chain), and a terminal functional group that dictates the final surface properties.
The assembly of alkanethiols on gold surfaces is a well-elucidated process that occurs spontaneously when a clean gold substrate is exposed to a dilute solution of the thiol, typically in ethanol. The mechanism involves several key stages and driving forces:
Chemisorption: The process begins with the strong, specific affinity of sulfur for gold. The thiol's sulfur headgroup forms a stable, semi-covalent bond with the gold surface, with a bond strength estimated to be around 44-45 kcal/mol. The widely accepted theory involves an oxidative addition of the sulfur-hydrogen (S-H) bond to the gold surface, followed by the reductive elimination of hydrogen. This results in a gold thiolate species (Au-S-R).
Two-Step Adsorption Kinetics: The formation of the monolayer is generally understood to occur in two steps with different speeds. The first is a very fast adsorption step, which can take from seconds to minutes and constitutes the major part of the adsorption. This initial phase is often characterized by molecules lying parallel to the substrate at low surface coverage. As a critical surface coverage is reached, lateral pressure induces a phase transition where the molecules begin to stand up.
The final structure, order, and stability of a SAM are critically dependent on the molecular architecture of its constituent molecules. Key structural elements like the alkyl chain, terminal groups, and the presence of other moieties like aromatic rings play significant roles.
Alkyl Chain Length: The length of the alkyl chain is a crucial factor. Van der Waals interactions between chains increase with chain length, leading to more ordered and thermally stable monolayers. A well-ordered monolayer typically requires an alkane chain of at least 10 carbons. Longer chains enhance the packing density and reduce defects within the monolayer.
Terminal Functional Groups: The nature of the terminal group (the group at the end of the chain opposite the thiol anchor) influences the properties of the resulting surface. For a molecule like 12-bromododecane-1-thiol, the terminal bromine atom provides a reactive site for further functionalization. The size and polarity of these terminal groups can affect the packing and ordering of the underlying alkyl chains. Different functional groups (e.g., -COOH, -OH, -CH3) can be used to control surface properties like wettability and adhesion.
Chain Flexibility and Interactions: The flexibility of the molecular chain and the strength of intermolecular interactions determine the dynamics of order formation. For instance, the presence of aromatic rings within the molecular structure can introduce stabilizing π-π interactions between adjacent molecules, potentially enhancing the stability of the SAM. The balance between chain-chain interactions and chain-substrate interactions can dictate whether molecules adopt a "standing-up" or "lying-down" configuration on the surface. Studies have shown that the development of ordered domains can manifest as isolated island growth or gradual packing growth, depending on factors like temperature and chain flexibility.
| Architectural Feature | Influence on SAM Property | Example Effect |
|---|---|---|
| Alkyl Chain Length | Increases ordering, packing density, and thermal stability. | Chains with ≥10 carbons form well-ordered monolayers due to stronger van der Waals forces. |
| Terminal Functional Group | Determines surface chemistry (wettability, reactivity) and can influence packing. | -COOH groups can create hydrophilic surfaces, while a -Br group on this compound allows for post-assembly chemical reactions. |
| Chain Flexibility | Affects the dynamics and type of ordered domain formation. | Can lead to different growth modes such as isolated island growth or packing growth. |
| Aromatic Moieties | Can introduce intermolecular π-π interactions, enhancing stability. | Aromatic dithiols can exhibit greater thermal stability compared to alkanethiol counterparts. |
Surface Functionalization and Engineering through SAMs
The true power of SAMs lies in their ability to systematically modify and engineer surfaces at the molecular level. By choosing molecules with specific terminal functionalities, like the bromo group in this compound, surfaces can be prepared with precisely controlled chemical and physical properties for a vast array of applications.
SAMs provide a foundational layer upon which complex and tailored surface architectures can be built. The ability to control the spatial arrangement of different chemical functionalities on a surface is crucial for applications in electronics, biosensing, and materials science. This can be achieved through two primary routes: the adsorption of pre-functionalized molecules or the chemical modification of the monolayer after its formation. By employing techniques such as microcontact printing or by using mixtures of different thiols, it is possible to create patterned surfaces with regions of varying chemical properties. This allows for the fabrication of chemical gradients and microstructures with high precision.
The terminal groups of the molecules comprising the SAM dictate the interfacial properties of the substrate. This allows for the fine-tuning of characteristics such as:
Wettability and Surface Energy: By selecting terminal groups with different polarities (e.g., hydrophilic -COOH vs. hydrophobic -CH3), the surface can be made to attract or repel water to a specific degree.
Adhesion and Friction: The chemical nature of the SAM surface can be engineered to control adhesion and friction, which is critical in microelectromechanical systems (MEMS) and tribology.
Electronic Properties: SAMs can modify the work function of metal electrodes, which is a crucial parameter in organic electronics like solar cells and light-emitting diodes. The dipole moment created by the oriented molecular layer can adjust the energy levels at the interface, facilitating more efficient charge transport.
Biocompatibility: Surfaces can be functionalized with SAMs that resist protein adsorption or, conversely, that promote specific cell adhesion for biomedical implants and biosensors.
| Property Modulated | Mechanism | Application Example |
|---|---|---|
| Work Function | Formation of a surface dipole moment by the oriented molecular layer. | Improving charge injection/extraction in organic solar cells. |
| Wettability | Exposure of specific terminal functional groups (e.g., hydrophilic vs. hydrophobic). | Creating self-cleaning surfaces or controlling fluid flow in microfluidics. |
| Bio-adhesion | Presenting biocompatible (e.g., oligo(ethylene glycol)) or bio-active (e.g., peptides) terminal groups. | Preventing biofouling on medical implants or creating cell-patterned surfaces. |
| Corrosion Resistance | Formation of a dense, hydrophobic barrier layer that blocks corrosive species. | Protecting underlying metal substrates from environmental degradation. |
A powerful strategy in surface engineering is to first form a stable, well-ordered SAM with a reactive terminal group and then perform chemical transformations on that exposed functionality. Molecules like this compound are ideal for this approach, as the terminal bromine serves as a versatile chemical handle. This post-assembly modification (PAM) allows for the introduction of functionalities that might not be stable during the initial SAM formation process.
Highly efficient and selective reactions, often termed "click" chemistry, have become instrumental in the post-functionalization of SAMs. For example, an azide-terminated SAM can readily undergo a Huisgen 1,3-dipolar cycloaddition with an alkyne-containing molecule, allowing for the covalent attachment of complex structures like ferrocene (B1249389) or biomolecules. Similarly, a bromo-terminated SAM can be modified through nucleophilic substitution reactions to attach a wide variety of other chemical groups, thereby creating a highly tailored and functional surface architecture. This approach provides a modular way to build complex surface functionalities layer-by-layer.
Advanced Characterization Techniques for Thiolate-Based SAMs
The successful fabrication of Self-Assembled Monolayers (SAMs) from this compound and its derivatives necessitates the use of advanced characterization techniques to confirm the structural integrity, molecular orientation, and surface properties of the film. While foundational methods provide initial assessments, a deeper understanding requires a suite of complementary, high-resolution analytical tools. These techniques allow for the verification of a well-ordered, covalently bound monolayer and confirm the presence and accessibility of the terminal bromine functionality, which is critical for subsequent chemical modifications.
Microscopic Techniques: STM and AFM
Scanning Probe Microscopy (SPM) techniques, such as Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM), are indispensable for visualizing SAMs at the molecular and nanoscale. acs.orgrsc.org
Scanning Tunneling Microscopy (STM) provides unparalleled molecular resolution of alkanethiol SAMs on conductive substrates like gold, enabling the direct visualization of molecular packing, periodicity, and surface defects. acs.org For a SAM derived from this compound on a Au(111) surface, STM can identify the characteristic hexagonal close-packed structure and the common c(4 × 2) superlattice. uchicago.edu It is also a powerful tool for observing domain boundaries, grain sizes, and vacancy islands (etch pits), which are defects created by the removal of gold atoms during the self-assembly process. acs.orguchicago.edu The thermal stability and structural evolution of the monolayer during processes like annealing can also be monitored in real-time. acs.org
Atomic Force Microscopy (AFM) is used to assess the large-scale morphology, uniformity, and roughness of the monolayer. rsc.orguh.edu Unlike STM, AFM is not limited to conductive substrates. It can confirm the formation of a continuous and atomically flat film. nih.gov AFM is also employed to measure the mechanical properties of the SAM. rsc.org
| Technique | Information Obtained for this compound SAMs | Typical Findings for Long-Chain Alkanethiols on Au(111) |
| STM | Molecular packing, lattice structure, domain size, and surface defects (e.g., etch pits). acs.orguchicago.edu | Hexagonal close-packed structure, c(4 × 2) superlattice, domain sizes of 20-30 nm. uchicago.edu |
| AFM | Large-scale homogeneity, surface roughness, and mechanical properties. rsc.orgresearchgate.net | Low root-mean-square (RMS) roughness (e.g., < 0.5 nm) for well-ordered monolayers. researchgate.net |
Spectroscopic Analysis: XPS and RAIRS
Spectroscopic methods are vital for confirming the chemical composition of the SAM and determining the conformational order of the immobilized molecules.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative elemental analysis and chemical state information for the top few nanometers of a surface. diva-portal.org For a this compound SAM, XPS is used to confirm the presence of bromine, carbon, and sulfur. nih.gov High-resolution scans of the S 2p region can verify the formation of a gold-thiolate (Au-S) bond, and analysis of the Br 3d peak confirms that the bromine atom remains intact at the terminus of the alkyl chain and is available for further reactions. nih.govresearchgate.net Angle-resolved XPS can be used to probe the elemental depth profile, confirming that sulfur is at the substrate interface and bromine is at the monolayer-air interface. nih.gov
Reflection-Absorption Infrared Spectroscopy (RAIRS) provides detailed information about the molecular structure and orientation within the SAM. nih.govharvard.edu The positions of the methylene (B1212753) (CH₂) symmetric and asymmetric stretching vibrations are sensitive to the conformational order of the dodecane (B42187) backbone. nih.gov For a well-ordered, crystalline-like SAM, these peaks are typically found near 2850 cm⁻¹ and 2918 cm⁻¹, respectively, indicating a high population of all-trans chain conformations. harvard.edu Deviations to higher wavenumbers suggest the presence of gauche defects and a more disordered film. nih.gov
| Technique | Key Spectral Region | Information Gleaned for this compound SAM |
| XPS | S 2p, C 1s, Br 3d, Au 4f | Confirms elemental composition, verifies Au-S thiolate bond formation, and establishes the integrity of the terminal C-Br bond. nih.govresearchgate.net |
| RAIRS | 2800-3000 cm⁻¹ (C-H stretching) | Determines the conformational order (all-trans vs. gauche) of the dodecane chains, indicating monolayer packing and quality. nih.govnih.gov |
Film Thickness and Optical Properties
Techniques like ellipsometry and X-ray reflectivity provide precise measurements of the monolayer's thickness, which can be used to calculate the average molecular tilt angle.
Spectroscopic Ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a surface to determine film thickness and refractive index. researchgate.netias.ac.in For alkanethiol SAMs, a thickness measurement that is less than the fully extended length of the this compound molecule is indicative of a collective molecular tilt with respect to the surface normal. mdpi.com
X-ray Reflectivity (XRR) provides highly accurate measurements of film thickness, density, and surface roughness. nih.gov XRR data for a this compound SAM can yield a precise thickness value (e.g., in Angstroms), which, when compared to the calculated molecular length, allows for a reliable determination of the molecular tilt angle. nih.gov
| Parameter | Theoretical Value (this compound) | Example Experimental Finding | Derived Information |
| Molecular Length | ~1.7 - 1.8 nm | N/A | Calculated based on bond lengths and angles |
| SAM Thickness | N/A | ~1.5 nm (via Ellipsometry/XRR) nih.govnih.gov | An average molecular tilt angle of ~30-35° from the surface normal |
Surface Energy and Wettability
Contact Angle Goniometry measures the contact angle of a liquid droplet (typically water and hexadecane) on the SAM surface. harvard.edu This provides a measure of the surface free energy and is highly sensitive to the chemical nature of the monolayer's terminus. harvard.edu For a SAM of this compound, the wettability will be different from that of a methyl-terminated alkanethiol SAM, reflecting the higher polarity of the C-Br bond. Consistent and reproducible contact angles across the sample indicate a uniform, high-quality monolayer. harvard.edu
Application of 12 Bromododecane 1 Thiol in Nanomaterials and Surface Chemistry
Stabilization and Functionalization of Metal Nanoparticles
The synthesis of metal nanoparticles with controlled size, shape, and stability is paramount for their application in fields ranging from catalysis to nanomedicine. 12-Bromododecane-1-thiol, as a long-chain alkanethiol, is instrumental in achieving this control. The thiol group forms a strong covalent bond with the surface of noble metal nanoparticles, creating a protective self-assembled monolayer (SAM).
Role of Thiol Ligands in Controlling Nanoparticle Aggregation and Oxidation
Thiol-containing ligands are critical in the synthesis of noble metal nanoparticles due to their strong affinity for metal surfaces. The thiol group, being a soft base, binds strongly to soft acids like zero-valent metal atoms, including gold, silver, and platinum. This robust interaction, with a bond strength of approximately 40–50 kcal/mol for gold-thiol bonds, results in nanoparticles with excellent colloidal stability. The densely packed monolayer of thiol ligands acts as a physical barrier, preventing the nanoparticle cores from coming into direct contact and undergoing aggregation, which would lead to loss of their unique nanoscale properties. Furthermore, this protective layer passivates the nanoparticle surface, shielding it from oxidation and other environmental degradation.
Synthesis of Thiolate-Capped Gold, Platinum, and Iridium Nanoparticles
The Brust-Schiffrin method is a widely adopted two-phase synthesis for preparing alkanethiolate-stabilized gold nanoparticles. In this method, a gold salt is transferred from an aqueous phase to an organic solvent using a phase-transfer agent, followed by reduction with a strong reducing agent in the presence of a thiol, such as dodecanethiol. Dodecanethiol is often synthesized from its precursor, 1-bromododecane (B92323). The use of this compound in a similar fashion allows for the direct incorporation of a terminal bromine functionality onto the nanoparticle surface during its formation. Studies have shown that the reaction of chloroauric(III) acid with dodecanethiol in the presence of a reducing agent furnishes thiol-capped gold nanoparticles with a spherical morphology and an average diameter of around 5.5 nm researchgate.net.
The synthesis of dodecanethiol-stabilized platinum nanoparticles has also been successfully achieved through a modified two-phase liquid-liquid route. In this process, the platinum precursor is reduced before the introduction of dodecanethiol, and the timing of the thiol addition can be used to control the final nanoparticle size. Similarly, the synthesis of stable dodecanethiolate-stabilized iridium nanoparticles has been reported. Interestingly, the direct use of dodecanethiol under certain conditions failed to produce stable nanoparticles, whereas the use of a thiosulfate (B1220275) precursor, sodium S-dodecylthiosulfate (derived from 1-bromododecane), successfully yielded monodisperse iridium nanoparticles with an average core size of approximately 1.2 nm nih.gov. This highlights the nuanced chemistry involved in the synthesis of different metal nanoparticles with the same ligand.
Control of Ligand Surface Coverage and Its Impact on Nanoparticle Properties
The density of the ligand shell, or surface coverage, is a critical parameter that influences the physicochemical properties of nanoparticles. The surface coverage of thiol-bearing molecules on gold nanoparticles can reach a saturation of approximately 75% researchgate.net. The length of the alkyl chain and the nature of the terminal functional group of the thiol ligand can affect the packing density of the self-assembled monolayer. For instance, nanoparticles stabilized with bulkier aromatic thiols or thiols with functional groups may exhibit lower surface coverage compared to those with simple, non-functionalized alkanethiols amazonaws.com.
The degree of surface coverage directly impacts the nanoparticle's stability, solubility, and reactivity. A dense and well-ordered ligand shell enhances the stability against aggregation. The terminal functional groups, in this case, the bromine atoms of this compound, are presented at the nanoparticle-solvent interface. The density of these functional groups can be controlled to some extent by co-adsorbing a mixture of thiols (e.g., this compound and a non-functionalized alkanethiol), which in turn dictates the efficiency of subsequent surface reactions.
Interfacial Organic Reactions on Modified Nanoparticle Surfaces
The terminal bromine atom on the surface of nanoparticles stabilized with this compound serves as a versatile chemical handle for post-synthetic modification. This allows for the covalent attachment of a wide range of molecules, enabling the design of nanoparticles with tailored functionalities for specific applications. The terminal bromine can be converted into other reactive groups, such as azides, which can then participate in highly efficient "click chemistry" reactions. For example, nanoparticles with a surface presenting bromo-terminated alkanethiols can undergo nucleophilic substitution with sodium azide to yield azide-terminated nanoparticles nih.gov. These azide-functionalized surfaces are then ready for cycloaddition reactions.
Diels-Alder Reactions on Maleimide-Functionalized Monolayer Protected Nanoparticles
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for forming carbon-carbon bonds and has been employed for the functionalization of nanoparticle surfaces. To utilize this reaction, the nanoparticle surface must be functionalized with either a diene or a dienophile. For instance, a nanoparticle surface presenting terminal bromine atoms from this compound can be chemically modified to introduce a maleimide group (a dienophile). This can be achieved through a multi-step synthesis where the terminal bromine is first converted to an amine, which is then reacted with a maleimide derivative.
Once the nanoparticle surface is functionalized with maleimide groups, it can readily undergo a Diels-Alder reaction with a furan-modified molecule (the diene) nih.gov. This reaction is often thermoreversible; the forward reaction is favored at lower temperatures, while the reverse (retro-Dels-Alder) reaction can be induced by heating nih.gov. This reversibility allows for the controlled attachment and release of molecules from the nanoparticle surface, which is a desirable feature for applications in drug delivery and sensing researchgate.net.
Michael Addition Reactions with Thiol-Modified Surfaces
The Michael addition, or conjugate addition, is the nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. The thiol-Michael addition, in particular, is a highly efficient "click" reaction that proceeds rapidly under mild conditions between a thiol and an electron-deficient alkene, such as a maleimide or an acrylate researchgate.netmdpi.com.
A nanoparticle surface functionalized with this compound can be adapted for Michael addition reactions. The terminal bromine can be converted to a thiol group through various chemical transformations, creating a surface rich in sulfhydryl groups. This thiol-functionalized surface can then react with molecules containing Michael acceptors, such as maleimides or acrylates, to form stable thioether linkages mdpi.com. This strategy is widely used for the covalent immobilization of biomolecules, such as peptides and proteins that have been engineered to contain a cysteine residue (with a free thiol group), onto functionalized surfaces.
The reactivity of the terminal bromine of this compound on a surface has been studied, indicating its accessibility for chemical reactions. In one study, the reaction probabilities for H-atom-induced debromination of 11-bromoundecanethiol and 12-bromododecanethiol on a gold surface were determined.
| Compound | Reaction Probability (per H collision) |
|---|---|
| 11-Bromoundecanethiol | (1.00 ± 0.08)% |
| 12-Bromododecanethiol | (1.02 ± 0.08)% |
This data demonstrates that the terminal bromine atom is reactive and accessible on a self-assembled monolayer, suggesting its availability for the types of interfacial reactions discussed above acs.org.
Surface Grafting and Covalent Immobilization Strategies
The functionalization of surfaces and nanomaterials with this compound is pivotal for a range of applications, enabling the introduction of specific chemical properties and functionalities. Covalent immobilization ensures a robust and stable attachment, preventing leaching of the molecule from the surface. Among the various strategies, photoinduced thiol-ene click reactions have emerged as a highly efficient method for surface grafting.
Photoinduced Thiol-Ene Click Reactions for Surface Attachment
Photoinduced thiol-ene "click" chemistry offers a rapid and efficient pathway for covalently attaching this compound to surfaces containing alkene (ene) functional groups. This reaction is characterized by its high yields, tolerance to various functional groups, and the ability to proceed under mild conditions, often at room temperature. nih.gov The reaction mechanism is typically a radical-mediated process. nih.gov
The process is initiated by a photoinitiator, which upon exposure to UV light, generates radical species. These radicals then abstract a hydrogen atom from the thiol group (-SH) of this compound, creating a thiyl radical. This highly reactive thiyl radical subsequently adds across an alkene double bond present on the surface of a nanomaterial or substrate. This addition forms a carbon-centered radical, which then abstracts a hydrogen from another thiol molecule, propagating the radical chain reaction and resulting in the formation of a stable thioether bond that covalently links the this compound to the surface. nih.gov The anti-Markovnikov addition of the thiol to the alkene is the predominant outcome.
This method provides a robust tool for the surface modification of various materials. researchgate.net The "click" nature of the thiol-ene reaction ensures high selectivity and minimal side product formation, which is crucial for creating well-defined and functional surfaces. nih.gov
Attachment Density Quantification on Functionalized Nanoparticles
A critical aspect of surface functionalization is the ability to quantify the density of the immobilized molecules. This information is essential for understanding and controlling the surface properties of the modified nanomaterials. Several analytical techniques can be employed to determine the attachment density of molecules like this compound on nanoparticles.
A common and effective method involves the use of Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) . nih.gov This technique can be used to quantify the attachment density through a calibration approach using internal standards. nih.gov By monitoring the characteristic vibrational bands of the attached molecule, one can determine its concentration on the nanoparticle surface. For instance, in a study involving the photoinduced thiol-ene click reaction of an alkene with thiol-functionalized silica nanoparticles, ATR-FTIR was successfully used to quantify the attachment density. nih.gov
Thermogravimetric Analysis (TGA) serves as a complementary and verification method. nih.gov TGA measures the change in mass of a sample as a function of temperature. By heating the functionalized nanoparticles, the organic layer (the attached this compound) will decompose and evaporate, leading to a mass loss. From this mass loss, the amount of attached molecules can be calculated, and subsequently, the attachment density can be determined if the surface area of the nanoparticles is known.
In studies utilizing photoinduced thiol-ene reactions for surface functionalization of silica nanoparticles, a very high attachment density of approximately 5 attachments per nm² has been achieved and quantified using these methods. nih.gov The attachment density can be influenced by factors such as the concentration of the alkene and the reaction time. nih.gov
| Parameter | Value | Analytical Techniques |
| Achieved Attachment Density | ~5 attachments/nm² | ATR-FTIR, TGA |
Mechanistic Investigations and Reaction Pathways Involving 12 Bromododecane 1 Thiol
Mechanistic Disparities in Ligand Precursor Reactivity
The formation of nanoparticles often involves the use of stabilizing ligands to control their growth and prevent aggregation. The choice of ligand precursor can significantly influence the reaction mechanism and the properties of the resulting nanoparticles.
Comparison of Thiosulfate (B1220275) vs. Thiol Ligands in Nanoparticle Formation
In the synthesis of metal nanoparticles, particularly iridium (Ir) nanoparticles, the use of S-dodecylthiosulfate as a ligand precursor has been shown to be more effective than the direct use of dodecanethiol. acs.orgnih.gov While both can ultimately lead to dodecanethiolate-stabilized nanoparticles, the reaction pathways and outcomes are notably different.
When dodecanethiol is used directly with an iridium salt and a reducing agent like sodium borohydride, it often fails to produce stable nanoparticles. acs.org Instead, it leads to the formation of iridium-thiolate complexes and eventually iridium hydroxide (B78521) species. nih.gov In contrast, employing sodium S-dodecylthiosulfate under similar conditions successfully yields stable, monodisperse iridium nanoparticles with an average core size of approximately 1.2 ± 0.3 nm. acs.orgnih.gov
The key to this difference lies in the reactivity of the ligand precursors. Thiosulfate ligands exhibit lower reactivity and slower passivation kinetics compared to their thiol counterparts. mdpi.com This is attributed to the polar head group of the thiosulfate, which results in weaker interactions with the nanoparticle surface. mdpi.com This controlled reactivity prevents the rapid formation of insoluble metal-thiolate complexes, allowing for a more controlled growth of the nanoparticles. The S-dodecylthiosulfate adsorbs onto the growing nanoparticle surface, followed by the cleavage of the S-SO3 bond to form the stabilizing dodecanethiolate monolayer. nih.govmdpi.com
Table 1: Comparison of Ligand Precursors in Iridium Nanoparticle Synthesis
| Feature | Thiosulfate Ligand (S-dodecylthiosulfate) | Thiol Ligand (Dodecanethiol) |
| Outcome | Stable, monodisperse Ir nanoparticles | Formation of Ir-thiolate and Ir-hydroxide species |
| Reactivity | Lower reactivity, slower passivation kinetics | Higher reactivity |
| Mechanism | Adsorption followed by S-SO3 cleavage | Direct complexation with metal ions |
Elucidation of Intermediate Species in Organosulfur Chemistry
The formation of such metal-thiolate complexes is a crucial step that distinguishes the reactivity of thiols from thiosulfates. The direct and strong interaction between the thiol group and the metal center can lead to the precipitation of these complexes, thereby inhibiting the controlled nucleation and growth of nanoparticles. In contrast, the thiosulfate precursor's slower reaction kinetics and different binding mechanism circumvent the formation of these detrimental intermediate species, paving the way for successful nanoparticle synthesis. mdpi.com
Radical-Mediated Reactions of Haloalkanethiols
The presence of both a thiol and an alkyl bromide functional group in 12-bromododecane-1-thiol makes it a candidate for participation in radical-mediated reactions. The thiol group can act as a source of thiyl radicals, which can then initiate and propagate radical chains.
Thiol-Catalyzed Radical-Chain Reductions of Alkyl Halides
Thiols are known to catalyze the radical-chain reduction of alkyl halides in the presence of a suitable hydrogen donor, such as a silane (B1218182) (e.g., triethylsilane). rsc.org This process, known as polarity-reversal catalysis, involves a cycle of radical reactions. rsc.org In the context of this compound, the thiol group of one molecule could potentially catalyze the reduction of the bromo group on another molecule, although intermolecular reactions would compete with intramolecular possibilities.
The general mechanism for the thiol-catalyzed reduction of an alkyl bromide (R-Br) by a silane (R'₃SiH) is as follows:
Initiation: A radical initiator generates initial radicals.
Propagation:
A thiyl radical (RS•) abstracts a hydrogen atom from the silane to form a silyl (B83357) radical (R'₃Si•) and regenerates the thiol (RSH).
The silyl radical abstracts the bromine atom from the alkyl bromide to form the alkyl radical (R•) and the silyl bromide (R'₃SiBr).
The alkyl radical abstracts a hydrogen atom from the thiol to form the reduced alkane (RH) and a new thiyl radical (RS•), which continues the chain.
This catalytic cycle relies on the relative rates of the different radical abstraction steps. rsc.org
Table 2: Key Steps in Thiol-Catalyzed Radical-Chain Reduction
| Step | Reaction | Description |
| 1 | RS• + R'₃SiH → RSH + R'₃Si• | Hydrogen abstraction from silane by thiyl radical |
| 2 | R'₃Si• + R-Br → R'₃SiBr + R• | Halogen abstraction from alkyl halide by silyl radical |
| 3 | R• + RSH → RH + RS• | Hydrogen abstraction from thiol by alkyl radical |
Exploration of Hydrogen Atom Abstraction in Radical Processes
A fundamental process in the radical chemistry of thiols is the abstraction of the hydrogen atom from the S-H bond by another radical. nih.gov This step is crucial for the propagation of many radical chain reactions. The resulting thiyl radical (RS•) is a key intermediate that can participate in a variety of subsequent reactions.
Future Directions and Emerging Research Avenues for 12 Bromododecane 1 Thiol
Novel Synthetic Approaches for Tailored Derivatives
The future of 12-bromododecane-1-thiol lies in the development of novel synthetic strategies that utilize its terminal bromo- group after the molecule has been anchored to a substrate via its thiol group. This post-assembly modification allows for the creation of highly tailored surfaces. Emerging research is focused on several key reaction pathways.
One of the most promising avenues is the use of the terminal alkyl bromide as an initiator for surface-initiated polymerizations (SIP) . Techniques such as surface-initiated atom transfer radical polymerization (SI-ATRP) and anionic polymerization can be employed to grow dense polymer brushes directly from the monolayer. tu-dresden.deresearchgate.net By controlling the polymerization conditions, the thickness, composition, and architecture of the polymer brushes can be precisely tuned, leading to surfaces with tailored properties for applications in areas like biocompatible coatings, sensors, and stimuli-responsive materials. researchgate.netbohrium.com
Another significant area of development is the application of "click" chemistry to bromo-terminated SAMs. The highly efficient and specific nature of these reactions makes them ideal for surface modification. The thio-bromo click reaction, for instance, provides a direct and efficient method for coupling other thiol-containing molecules to the surface-bound this compound, creating a thioether linkage. nih.gov Furthermore, the alkyl bromide can be converted to an azide, opening up the possibility of using the well-established copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a vast array of alkyne-functionalized molecules, from small organic compounds to complex biomolecules. nih.gov
The table below summarizes potential synthetic routes for creating tailored derivatives from a this compound SAM.
| Reaction Type | Reagents/Conditions | Resulting Linkage/Structure | Potential Applications |
| Surface-Initiated ATRP | Monomers (e.g., methacrylates, styrene), Cu(I)/ligand catalyst | Covalently grafted polymer brushes | Anti-fouling surfaces, drug delivery, smart materials |
| Surface-Initiated Anionic Polymerization | Styrene, s-BuLi for metallization | Polystyrene brushes | Nanopatterning, lubrication |
| Nucleophilic Substitution (Thio-Bromo Click) | Multifunctional thiols | Thioether linkage | Multi-layered films, functional nanoparticles |
| Azide Conversion & CuAAC | Sodium azide, then alkyne-functionalized molecules, Cu(I) catalyst | Triazole linkage | Biosensors, targeted cell adhesion studies |
Advanced Architectures in Supramolecular Assemblies
Beyond simple monolayers, this compound is a key component for constructing advanced, hierarchical supramolecular architectures. A primary strategy involves the formation of mixed SAMs , where this compound is co-adsorbed with other alkanethiols. nih.gov This allows for precise control over the density of the reactive bromo- groups on the surface, which in turn dictates the spacing of subsequently attached molecules or polymer brushes.
By combining mixed SAM formation with techniques like microcontact printing or nanolithography, spatially patterned surfaces can be created. ibm.com For example, a SAM of this compound can be printed onto a gold surface in a specific pattern, and a different, inert thiol can be used to backfill the remaining areas. Subsequent reactions at the bromo- sites, such as SIP, result in the formation of patterned polymer brushes, creating a surface with distinct chemical and physical properties in well-defined regions. ibm.com
Furthermore, the ability to initiate reactions from the bromo-terminus allows for the creation of multi-layered or hierarchical structures . A primary SAM of this compound can be modified with a molecule that possesses another reactive site, which can then be used for a second layer of modification. This layer-by-layer approach can be used to build complex, three-dimensional structures with a high degree of order and functionality, moving beyond simple 2D surfaces.
Expanded Applications in Interfacial Science and Engineering
The ability to create tailored surfaces and complex architectures with this compound is paving the way for a host of new applications in interfacial science and engineering. The precise control over surface chemistry is critical for applications in biotechnology and materials science.
In the field of biomaterials , surfaces can be patterned with specific peptides or proteins by attaching them to the bromo-terminated SAMs. nih.gov This allows for the creation of microarrays for high-throughput screening and for fundamental studies of cell adhesion, proliferation, and differentiation. nih.gov By creating patterns of cell-adhesive and cell-repellent regions, the behavior of cells can be controlled at the microscopic level.
Another emerging application is in the field of molecular electronics and sensors . By attaching electroactive molecules to the SAM, the electronic properties of the surface can be tuned. This can be used to modify the work function of electrodes or to create sensitive chemical sensors where the binding of an analyte to the functionalized surface causes a measurable change in the electrical signal. utwente.nl The robustness of the underlying SAM and the covalent nature of the subsequent modifications are crucial for the stability and reliability of such devices. utexas.edu
The creation of patterned surfaces with varying wettability is another area of interest. By selectively modifying regions of a this compound SAM with hydrophobic or hydrophilic molecules, surfaces with superhydrophobic-superhydrophilic micropatterns can be fabricated. levkingroup.comuni-heidelberg.de These surfaces have potential applications in microfluidics, lab-on-a-chip devices, and water harvesting.
Computational and Theoretical Studies of Molecular Interactions
To complement experimental work, computational and theoretical studies are becoming increasingly important for understanding and predicting the behavior of this compound at interfaces. Molecular dynamics (MD) simulations are a powerful tool for investigating the structure, dynamics, and stability of SAMs. pusan.ac.krresearchgate.net
Secondly, MD simulations can be used to model the process of post-assembly modification. For example, the dynamics of the terminal bromo- group at the monolayer-solvent interface can be studied to understand its accessibility to reactants in solution. Simulations can also model the initial stages of surface-initiated polymerization, providing insights into the behavior of the initiator sites and the growing polymer chains. dtic.mil
The table below outlines key areas for future computational investigation.
| Computational Method | Research Focus | Key Questions to Address |
| Molecular Dynamics (MD) | SAM Structure & Dynamics | How does the terminal bromine affect chain tilt, packing density, and thermal stability? |
| MD & Quantum Mechanics (QM/MM) | Interfacial Reactions | What is the energy barrier for nucleophilic substitution at the bromo-terminus? How do solvent molecules mediate the reaction? |
| MD Simulations | Polymer Brush Growth | What is the conformation of the initial polymer chains growing from the surface? How does initiator density affect brush morphology? |
| Density Functional Theory (DFT) | Electronic Properties | How does the SAM modify the electronic work function of the underlying metal substrate? |
By combining these advanced synthetic, fabrication, and computational approaches, the full potential of this compound as a versatile molecular tool can be realized, leading to the development of new materials and technologies with precisely engineered interfacial properties.
Q & A
Q. How can conflicting data on the compound’s compatibility with polar solvents be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
